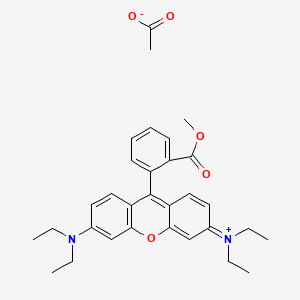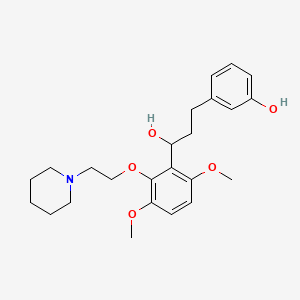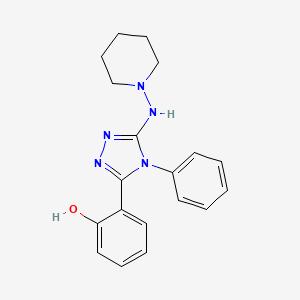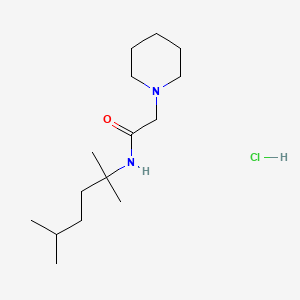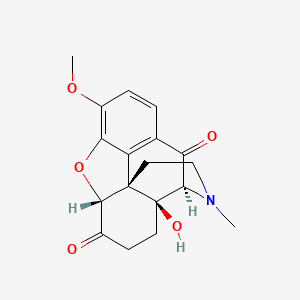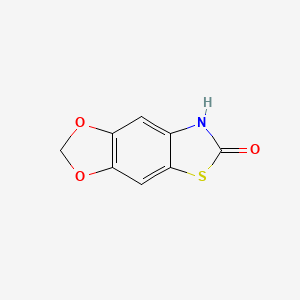
Disodium 4-((2,4-dihydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 300-390-5, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of in vitro diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is a mixture of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These isothiazolones are typically synthesized through the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of chlorinating agents and specific solvents to ensure the formation of the desired isothiazolinone ring structure.
Industrial Production Methods: In industrial settings, the production of ProClin 300 is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the continuous monitoring of temperature, pH, and reactant concentrations. The final product is then purified through distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The isothiazolinone ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolinone ring to its corresponding thiol derivatives.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted isothiazolinones with various functional groups.
Aplicaciones Científicas De Investigación
ProClin 300 has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical reagents to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of biological samples.
Medicine: Incorporated in diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Utilized in various industrial processes where microbial contamination needs to be controlled, such as in paints, coatings, and adhesives .
Mecanismo De Acción
The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, specifically the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This inhibition leads to a rapid loss of ATP production, ultimately causing cell death .
Comparación Con Compuestos Similares
ProClin 300 is compared with other similar compounds, such as:
ProClin 150: Contains a different ratio of isothiazolones and is used in applications requiring lower concentrations of preservatives.
ProClin 950: Has a higher concentration of active ingredients and is used in more demanding applications.
Kathon CG: Another isothiazolinone-based preservative with similar antimicrobial properties but different formulation and usage guidelines.
Uniqueness: ProClin 300 is unique due to its balanced formulation that provides broad-spectrum antimicrobial activity while maintaining compatibility with a wide range of enzymes and diagnostic reagents. Its stability over a wide pH range and low toxicity at recommended use levels make it a preferred choice in various applications .
Propiedades
Número CAS |
93939-98-1 |
|---|---|
Fórmula molecular |
C28H16N8Na2O14S2 |
Peso molecular |
798.6 g/mol |
Nombre IUPAC |
disodium;4-[[2,4-dihydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-23-9-16(36(43)44)5-6-19(23)30-34-26-27(39)21(32-29-14-1-3-15(4-2-14)35(41)42)12-22(28(26)40)33-31-20-10-17(51(45,46)47)7-13-8-18(52(48,49)50)11-24(38)25(13)20;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
Clave InChI |
OELVARRDNPTXHJ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


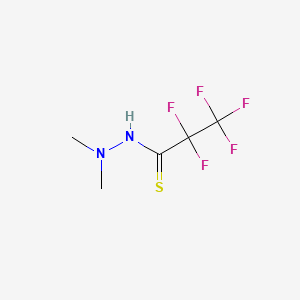
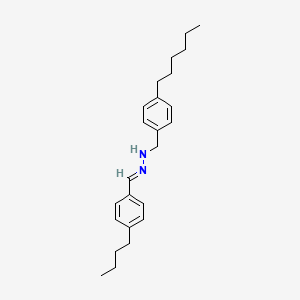
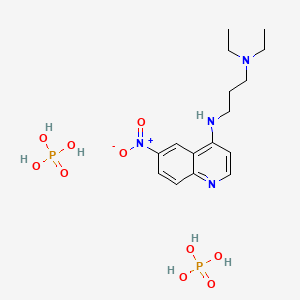
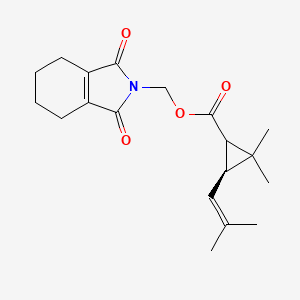
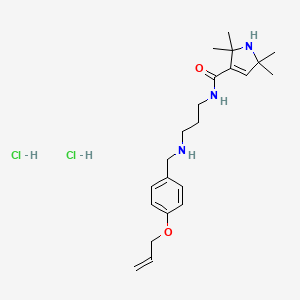
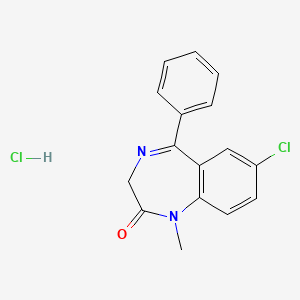
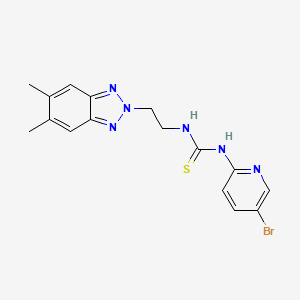
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
